molecular formula C10H8Cl2F3N B12929724 (R)-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine

(R)-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine

Cat. No.: B12929724
M. Wt: 270.07 g/mol
InChI Key: AQKVFNLITALIST-SCSAIBSYSA-N
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Description

®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoroaniline and ®-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts and solvents is carefully controlled to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound may have potential as a pharmaceutical agent due to its structural features and biological activity.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the phenyl ring can enhance binding affinity and selectivity. The pyrrolidine ring may interact with active sites of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3,5-Dichlorophenyl)pyrrolidine: Lacks the trifluoromethyl groups, which may affect its biological activity and chemical reactivity.

    ®-2-(2,4,6-Trifluorophenyl)pyrrolidine: Lacks the dichloro groups, which may influence its binding affinity and selectivity.

Uniqueness

®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine is unique due to the presence of both dichloro and trifluoromethyl groups in the phenyl ring. This combination of substituents can enhance its chemical stability, biological activity, and binding affinity compared to similar compounds.

Properties

Molecular Formula

C10H8Cl2F3N

Molecular Weight

270.07 g/mol

IUPAC Name

(2R)-2-(3,5-dichloro-2,4,6-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H8Cl2F3N/c11-6-8(13)5(4-2-1-3-16-4)9(14)7(12)10(6)15/h4,16H,1-3H2/t4-/m1/s1

InChI Key

AQKVFNLITALIST-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)Cl)F)Cl)F

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C(=C2F)Cl)F)Cl)F

Origin of Product

United States

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